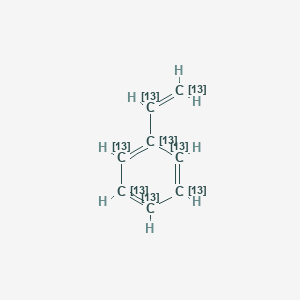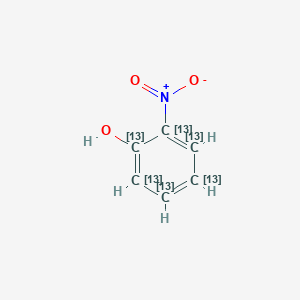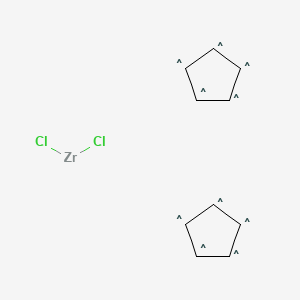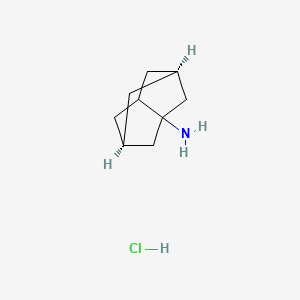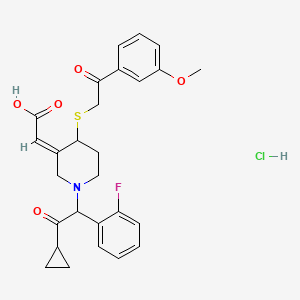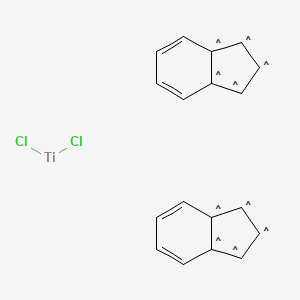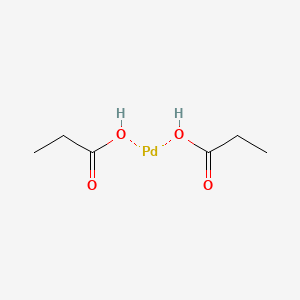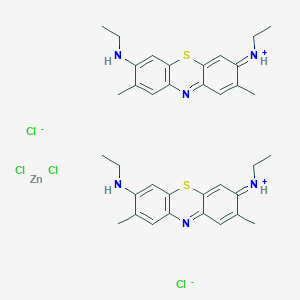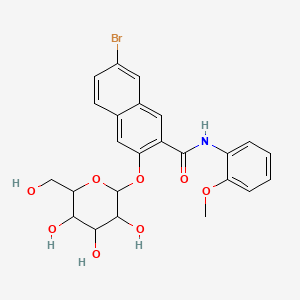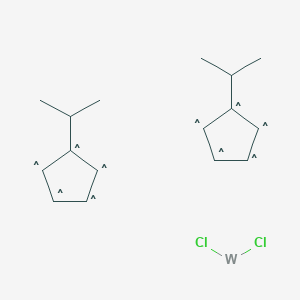
Bis(isopropylcyclopentadienyl)tungsten(IV) dichloride, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(isopropylcyclopentadienyl)tungsten(IV) dichloride, with the chemical formula W(C5H7iPr)2Cl2, is an organometallic compound. It is an orange solid known for its good thermal and air stability . This compound is part of a class of organotungsten compounds that have significant applications in various fields, including catalysis and materials science.
Vorbereitungsmethoden
The preparation of Bis(isopropylcyclopentadienyl)tungsten(IV) dichloride typically involves the reaction of tungsten atoms with isopropylcyclopentadiene. This synthetic route is complex and must be carried out under an inert atmosphere to prevent unwanted reactions with air or moisture . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial production methods for this compound are not widely documented, but they likely follow similar principles to laboratory synthesis, with additional steps to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Bis(isopropylcyclopentadienyl)tungsten(IV) dichloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state tungsten compounds.
Reduction: It can be reduced to form lower oxidation state tungsten species.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups, to form new organometallic complexes.
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents such as hydrogen or hydrides, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used but often include new tungsten complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Bis(isopropylcyclopentadienyl)tungsten(IV) dichloride has several scientific research applications:
Materials Science: This compound is a precursor for the preparation of other tungsten complexes and organometallic compounds, which are used in the development of advanced materials.
Semiconductor Industry: It is used in atomic layer deposition processes for the fabrication of thin films in semiconductor devices.
Water Treatment and Solar Panels: It is utilized in thin film deposition for modern water treatment equipment and solar photovoltaic panels.
Wirkmechanismus
The mechanism by which Bis(isopropylcyclopentadienyl)tungsten(IV) dichloride exerts its effects is primarily through its role as a catalyst. In catalytic reactions, the tungsten center facilitates the formation and breaking of chemical bonds, thereby accelerating the reaction rate. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in olefin polymerization, the tungsten center coordinates with the olefin monomers, enabling their polymerization into long-chain polymers.
Vergleich Mit ähnlichen Verbindungen
Bis(isopropylcyclopentadienyl)tungsten(IV) dichloride can be compared with other similar compounds, such as:
Bis(cyclopentadienyl)tungsten(IV) dichloride: This compound has cyclopentadienyl ligands instead of isopropylcyclopentadienyl, which can affect its reactivity and stability.
Tungsten hexacarbonyl: This compound has carbonyl ligands and is used in different catalytic applications.
Bis(isopropylcyclopentadienyl)tungsten(IV) dihydride: This compound has hydride ligands and is used in atomic layer deposition and other applications
The uniqueness of Bis(isopropylcyclopentadienyl)tungsten(IV) dichloride lies in its specific ligand environment, which imparts distinct reactivity and stability characteristics, making it suitable for particular catalytic and materials science applications.
Eigenschaften
Molekularformel |
C16H22Cl2W |
|---|---|
Molekulargewicht |
469.1 g/mol |
InChI |
InChI=1S/2C8H11.2ClH.W/c2*1-7(2)8-5-3-4-6-8;;;/h2*3-7H,1-2H3;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
BHHDYNZTRTUENP-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)[C]1[CH][CH][CH][CH]1.CC(C)[C]1[CH][CH][CH][CH]1.Cl[W]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



